6-anilino-2-(4-methylphenyl)-5-phenyl-2,3-dihydro-4H-thiopyran-4-one
Description
6-Anilino-2-(4-methylphenyl)-5-phenyl-2,3-dihydro-4H-thiopyran-4-one is a thiopyran-4-one derivative characterized by a six-membered sulfur-containing heterocyclic core (thiopyran-4-one) substituted with an anilino group at position 6, a 4-methylphenyl group at position 2, and a phenyl group at position 3. This structure combines aromatic and heterocyclic motifs, which are often associated with bioactive properties in medicinal chemistry.
Properties
IUPAC Name |
6-anilino-2-(4-methylphenyl)-5-phenyl-2,3-dihydrothiopyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NOS/c1-17-12-14-18(15-13-17)22-16-21(26)23(19-8-4-2-5-9-19)24(27-22)25-20-10-6-3-7-11-20/h2-15,22,25H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKPGGNZOJHLPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)C(=C(S2)NC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-anilino-2-(4-methylphenyl)-5-phenyl-2,3-dihydro-4H-thiopyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of aniline derivatives with appropriate ketones under acidic or basic conditions to form the thiopyran ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-anilino-2-(4-methylphenyl)-5-phenyl-2,3-dihydro-4H-thiopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the thiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have investigated the anticonvulsant properties of thiopyran derivatives, including 6-anilino-2-(4-methylphenyl)-5-phenyl-2,3-dihydro-4H-thiopyran-4-one. In a picrotoxin-induced convulsion model, compounds structurally related to this thiopyran exhibited significant anticonvulsant effects. The structure–activity relationship (SAR) analysis indicated that modifications on the phenyl rings could enhance efficacy against seizures, suggesting that similar derivatives might be developed for therapeutic use in epilepsy .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro studies demonstrated that certain analogs showed promising growth-inhibitory effects against various cancer cell lines, including HT29 (colon cancer) and MCF7 (breast cancer). The presence of specific substituents on the phenyl groups was correlated with increased cytotoxicity, highlighting the potential of this compound in cancer therapy .
Antimicrobial Activity
Another area of research focuses on the antimicrobial properties of thiopyran derivatives. Compounds similar to this compound have shown significant antibacterial and antifungal activities against a range of pathogens. The minimum inhibitory concentration (MIC) values indicated that these compounds could outperform conventional antibiotics, making them candidates for further development as antimicrobial agents .
Structure–Activity Relationship (SAR)
A detailed SAR analysis reveals how modifications to the thiopyran structure can influence biological activity. For instance:
| Substituent | Biological Activity | Remarks |
|---|---|---|
| Methoxy group | Enhanced anticonvulsant activity | Increases solubility and bioavailability |
| Chloro group | Improved antitumor efficacy | Electron-withdrawing effects enhance reactivity |
| Alkyl groups | Variable antimicrobial activity | Depends on chain length and branching |
This table summarizes how different chemical modifications can lead to varied biological responses, guiding future synthetic efforts.
Case Studies
- Anticonvulsant Efficacy : A study demonstrated that derivatives of thiopyran exhibited up to 100% protection in seizure models when optimized with specific substituents. This highlights the potential for developing new anticonvulsants based on this scaffold .
- Antitumor Screening : Compounds derived from this compound were screened against multiple cancer cell lines, revealing IC50 values lower than those of established chemotherapeutics like 5-fluorouracil .
- Antimicrobial Studies : Research indicated that certain thiopyran derivatives exhibited MIC values as low as 5.8 μg/mL against fungal pathogens, suggesting their potential as new antifungal agents .
Mechanism of Action
The mechanism of action of 6-anilino-2-(4-methylphenyl)-5-phenyl-2,3-dihydro-4H-thiopyran-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Thiopyran-4-One Derivatives
Compound 9 from features a thiopyran-4-one core but with complex nucleoside-like substituents, including a bis(4-methoxyphenyl)(phenyl)methoxy group and a terpene-derived thioether. This compound highlights the versatility of the thiopyran-4-one scaffold in accommodating bulky substituents, which may influence binding to biological targets such as viral polymerases .
Oxazolo[4,5-d]Pyrimidine Derivatives
describes oxazolo[4,5-d]pyrimidines substituted with 4-methylphenyl and phenyl groups (e.g., compounds 1–19). These derivatives share aromatic substituents with the target compound but differ in their fused oxazole-pyrimidine core. The rigid oxazolo-pyrimidine structure may confer greater thermal stability compared to the partially saturated thiopyran-4-one, which could affect crystallization or pharmacokinetics . However, the thiopyran-4-one’s sulfur atom may offer unique electronic properties, influencing redox activity or hydrogen-bonding interactions.
Pyridazinone Derivatives
The pyridazinone derivative in (2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one) shares the 4-methylphenyl substituent but features a pyridazinone core. This compound exhibits anti-inflammatory activity (IC50 = 11.6 μM against LPS-induced macrophage inflammation), suggesting that the 4-methylphenyl group may enhance binding to inflammatory targets . The target compound’s additional phenyl and anilino groups could modulate potency or selectivity through π-π stacking or hydrogen-bond donor effects.
Data Table: Key Structural and Functional Comparisons
Research Implications and Limitations
The comparison underscores the importance of substituent positioning and heterocyclic core selection in modulating biological activity. For instance:
- Electronic Effects: The sulfur atom in thiopyran-4-one may increase electron density, altering reactivity compared to oxazole or pyridazinone cores.
- Bioactivity: Pyridazinones () demonstrate that even simple aryl substituents can confer significant anti-inflammatory effects, suggesting the target compound merits empirical testing .
Biological Activity
6-anilino-2-(4-methylphenyl)-5-phenyl-2,3-dihydro-4H-thiopyran-4-one (CAS No. 303997-33-3) is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and other pharmacological effects.
The molecular formula of this compound is C24H21NOS, with a molecular weight of 371.49 g/mol. The compound exhibits a predicted boiling point of approximately 556.3 °C and a density of 1.232 g/cm³ .
Anticancer Activity
Recent studies have highlighted the potential of thiopyran derivatives, including this compound, as anticancer agents. The thiazolidinone scaffold, which shares structural similarities with thiopyran compounds, has been extensively researched for its ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Compounds within this class often act by inhibiting key enzymes involved in cancer cell metabolism and proliferation. For instance, they may target DNA interactions or disrupt microtubule formation during cell division .
-
Case Studies : In vitro studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Breast Cancer : A derivative showed an IC50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range against MCF-7 breast cancer cells.
- Lung Cancer : Another study indicated that similar compounds could reduce cell viability in A549 lung cancer cells significantly .
Other Pharmacological Activities
In addition to anticancer properties, research indicates that thiopyran derivatives may possess other biological activities:
- Anti-inflammatory Effects : Some studies suggest that these compounds can inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases.
- Antioxidant Properties : The presence of phenolic structures within the compound may confer antioxidant capabilities, protecting cells from oxidative stress.
- Antimicrobial Activity : Preliminary data indicate that certain thiopyran derivatives exhibit antimicrobial properties against various bacterial strains .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Aniline Substitution | Enhances binding affinity to target enzymes |
| Methyl Group Position | Modulates lipophilicity and cellular uptake |
| Phenyl Rings | Increases interaction with cellular targets |
Research suggests that modifications to the aniline and methyl groups can significantly alter the compound's efficacy and selectivity against cancer cells .
Q & A
Q. What are the established synthetic routes for 6-anilino-2-(4-methylphenyl)-5-phenyl-2,3-dihydro-4H-thiopyran-4-one, and what are their mechanistic considerations?
The synthesis of thiopyran-4-one derivatives often involves cyclocondensation or multi-step reactions. For example, analogous compounds (e.g., thieno[2,3-d]pyrimidinones) are synthesized via Biginelli reactions or cyclization of thioureas with aldehydes and ketones . Key steps include regioselective functionalization of the thiopyran core and introduction of substituents (e.g., anilino groups) via nucleophilic substitution or coupling reactions. Solvent choice (e.g., ethanol/dioxane mixtures) and catalysts (e.g., acid/base conditions) critically influence yield and purity .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
- X-ray crystallography (e.g., for analogous 5-acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2-thione) resolves bond lengths, angles, and stereochemistry .
- NMR spectroscopy (¹H/¹³C) identifies substituent environments, such as the anilino NH proton (δ ~5–6 ppm) and thiopyran carbonyl (δ ~190–200 ppm in ¹³C).
- Mass spectrometry confirms molecular ion peaks and fragmentation patterns .
Q. What experimental protocols ensure the compound’s stability during storage and handling?
- Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the thiopyran ring or hydrolysis of the carbonyl group.
- Use anhydrous solvents (e.g., DMF, DCM) for reactions to avoid side products.
- Monitor purity via HPLC (C18 columns, acetonitrile/water gradients) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological activity?
- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
- Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., enzymes) by analyzing binding affinities of the anilino and phenyl groups .
- MD simulations assess conformational stability in solvent environments .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Dose-response assays : Standardize concentrations (e.g., IC₅₀ values) and controls (e.g., DMSO vehicle) to minimize variability .
- Orthogonal assays : Cross-validate antifungal/anticancer claims using agar diffusion (in vitro) and xenograft models (in vivo) .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., cell line specificity) .
Q. How can researchers design experiments to study the compound’s environmental fate and ecotoxicological impact?
- Environmental partitioning : Measure logP (octanol-water) to assess bioavailability .
- Degradation studies : Use HPLC-MS to track abiotic (e.g., hydrolysis under pH 5–9) and biotic (microbial) degradation pathways .
- Toxicity assays : Evaluate effects on model organisms (e.g., Daphnia magna) via OECD guidelines .
Methodological Considerations
Q. What chromatographic techniques optimize purity assessment and separation of stereoisomers?
- Chiral HPLC with polysaccharide columns (e.g., Chiralpak IA) resolves enantiomers using hexane/isopropanol mobile phases.
- Prep-TLC (silica gel GF₂₅₄) isolates diastereomers, validated by melting point and optical rotation .
Q. How do solvent polarity and temperature influence the compound’s reactivity in catalytic reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
